2-(Thiomorpholinomethyl)phenylboronic acid

Catalog No.
S831702
CAS No.
1158941-47-9
M.F
C11H16BNO2S
M. Wt
237.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiomorpholinomethyl)phenylboronic acid

CAS Number

1158941-47-9

Product Name

2-(Thiomorpholinomethyl)phenylboronic acid

IUPAC Name

[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid

Molecular Formula

C11H16BNO2S

Molecular Weight

237.13 g/mol

InChI

InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2

InChI Key

PTMSIHHLEIKCOO-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CN2CCSCC2)(O)O

Canonical SMILES

B(C1=CC=CC=C1CN2CCSCC2)(O)O
  • Protein-Protein Interaction Studies

    Boronic acids are known for their ability to form reversible covalent bonds with cis-diols. This property can be used as a tool in studying protein-protein interactions []. 2-(Thiomorpholinomethyl)phenylboronic acid, with its boronic acid group, could potentially be used as a probe to investigate protein-protein interactions where a cis-diol containing moiety is involved in the binding interface.

  • Medicinal Chemistry Applications

    Due to the presence of the thiomorpholine group, 2-(Thiomorpholinomethyl)phenylboronic acid could be of interest in medicinal chemistry research. Thiomorpholine is a functional group found in various bioactive molecules []. The molecule could serve as a starting material for the synthesis of novel drug candidates, potentially targeting therapeutic areas where the thiomorpholine moiety plays a role.

  • Organic Synthesis

    Boronic acids are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. 2-(Thiomorpholinomethyl)phenylboronic acid could be a useful reagent for the introduction of a phenyl moiety with a tethered thiomorpholine group into organic molecules. This could be of interest for the synthesis of complex organic compounds with potential applications in various fields.

2-(Thiomorpholinomethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and a thiomorpholine moiety. Its molecular formula is C11H14BNO2SC_{11}H_{14}BNO_2S, and it has a molecular weight of approximately 233.65 g/mol. This compound is notable for its ability to form reversible covalent bonds with diols, which makes it a valuable tool in various biochemical applications.

Like oxidation and substitution.
  • Benzothiazole Boronic Acids: These compounds possess similar reactivity patterns due to their boronic acid functionality but differ in their heterocyclic structures.
  • Comparison Table

    Compound NameKey FeaturesUnique Aspects
    2-(Thiomorpholinomethyl)phenylboronic AcidForms reversible bonds with diolsContains thiomorpholine moiety
    Phenylboronic AcidBasic boronic acid functionalityNo heterocyclic structure
    3-(2-Chlorophenyl)pyridine-2-carboxylic AcidInvolves oxidation and substitution reactionsPyridine ring enhances reactivity
    Benzothiazole Boronic AcidsBoronic acid functionalityHeterocyclic structure provides unique reactivity

    The biological activity of 2-(Thiomorpholinomethyl)phenylboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves the formation of reversible covalent bonds with cis-diols, which can inhibit or modulate the activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism. This property makes it a potential candidate for developing therapeutic agents targeting diseases related to glycan metabolism.

    The synthesis of 2-(Thiomorpholinomethyl)phenylboronic acid typically involves several steps:

    • Starting Materials: The synthesis often begins with phenylboronic acid and thiomorpholine.
    • Reaction Conditions: The reaction may require the use of coupling agents or catalysts, such as palladium complexes, to facilitate the formation of the desired product.
    • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the compound.

    In industrial settings, more efficient methods may be used, including continuous flow reactors that enhance yield and control over reaction conditions.

    2-(Thiomorpholinomethyl)phenylboronic acid has several applications:

    • Biochemical Research: It serves as a probe for studying glycosylation processes and enzyme interactions.
    • Drug Development: Its ability to inhibit glycosyltransferases makes it a candidate for developing drugs targeting metabolic disorders.
    • Chemical Synthesis: The compound is used in synthetic organic chemistry for constructing complex molecules through cross-coupling reactions.

    Studies have shown that 2-(Thiomorpholinomethyl)phenylboronic acid interacts effectively with various biological targets. Its reversible binding with cis-diols allows it to modulate enzyme activity, making it useful in drug discovery research focused on carbohydrate-active enzymes. Further investigations into its binding kinetics and affinity for specific targets are ongoing to elucidate its full potential in therapeutic applications.

    Several compounds exhibit structural or functional similarities to 2-(Thiomorpholinomethyl)phenylboronic acid. Here are a few notable examples:

    • Phenylboronic Acid: Lacks the thiomorpholine moiety but shares the boronic acid functional group, making it useful in similar applications.
    • 3-(2-Chlorophenyl)pyridine-2-carboxylic Acid: This compound has different biological activities but also participates in diverse

    Wikipedia

    {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid

    Dates

    Modify: 2023-08-16

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